10-N-Boc-amino-dec-1-ene
Overview
Description
10-N-Boc-amino-dec-1-ene is a chemical compound with the molecular formula C15H29NO2 . It has a molecular weight of 255.4 and is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of N-protected amino esters, such as this compound, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . This process uses a PEPPSI-IPr Pd-catalyst and can create functionally and structurally diverse amino ester molecules .Molecular Structure Analysis
The molecular structure of this compound contains a total of 46 bonds, including 17 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 (thio-) carbamate(s) (aliphatic) .Chemical Reactions Analysis
The N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions is an efficient and highly chemoselective process . This method is excellent in the case of aminoalcohols, aminophenols, and aminothiophenol, where the N-Boc-protected compounds were formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 353.2±21.0 °C at 760 mmHg, and a flash point of 167.4±22.1 °C . It also has a molar refractivity of 76.6±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 283.6±3.0 cm3 .Scientific Research Applications
UV-Mediated Attachment to Silicon Surfaces
10-N-Boc-amino-dec-1-ene, through a UV-mediated reaction, is used for preparing functionalized silicon surfaces. This process involves the reaction with hydrogen-terminated silicon (001) surfaces, followed by the removal of the t-BOC protecting group to yield an amino-modified surface. These surfaces are significant for attaching thiol-modified oligodeoxyribonucleotides, enabling the creation of DNA arrays. This method provides a promising alternative to traditional gold or glass substrates for immobilizing oligonucleotides in DNA arrays and linking nucleic acid biomolecular recognition elements to semiconductor materials (Strother, Hamers, & Smith, 2000).
Synthesis of Polyhydroxylated Piperidines
This compound is utilized in the synthesis of polyhydroxylated piperidines. This involves a series of chemical reactions starting from an enantiopure natural amino acid, leading to the formation of a tetrahydropyridine ring scaffold. This process is crucial for synthesizing a range of hydroxylated piperidines, including important compounds like 1,6-dideoxynojirimycin (Rengasamy et al., 2008).
Peptide Synthesis and N-tert-Butoxycarbonylation of Amines
This compound plays a role in peptide synthesis, specifically in the N-tert-butoxycarbonylation of amines. This process is a key step in the protection of amino groups during peptide synthesis. The N-Boc moiety is crucial as it is resistant to racemization during peptide synthesis and can be easily removed under certain conditions, facilitating subsequent peptide chain assembly and modification (Heydari et al., 2007).
Photochemical Attachment on Diamond Surfaces
The photochemical attachment of this compound molecules on hydrogen-terminated diamond surfaces is another notable application. This method is characterized by oriented molecular bonding on diamond, facilitating the development of advanced material surfaces for various technological applications (Nebel et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
10-N-Boc-amino-dec-1-ene is an organic compound . It is commonly used in organic synthesis as an amine protecting agent . The primary targets of this compound are the amine groups present in other molecules. These amine groups play a crucial role in various biochemical reactions, and protecting them can prevent undesired reactions or influences from other chemical substances .
Mode of Action
The compound interacts with its targets (amine groups) by forming a protective layer around them. This protective layer prevents the amine groups from participating in unwanted chemical reactions during the synthesis process .
Result of Action
The primary result of this compound’s action is the successful protection of amine groups during organic synthesis. This protection allows for more precise control over the reactions taking place, potentially leading to higher yields or purer products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a colorless liquid that is insoluble in water but soluble in organic solvents . Therefore, the choice of solvent can significantly impact its effectiveness. Additionally, it has low toxicity but is combustible, indicating that safety precautions should be taken when handling and storing this compound .
properties
IUPAC Name |
tert-butyl N-dec-9-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZBQHNWIXSPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373521 | |
Record name | 10-N-Boc-amino-dec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
313469-03-3 | |
Record name | 10-N-Boc-amino-dec-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 313469-03-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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